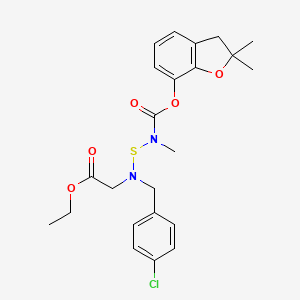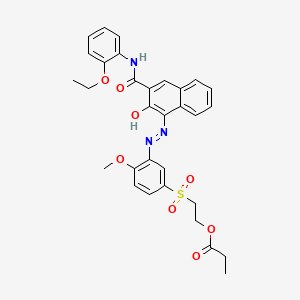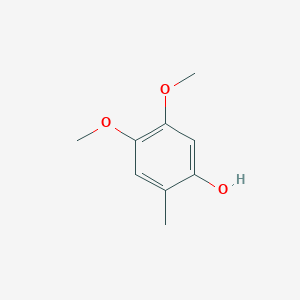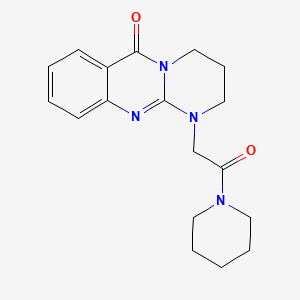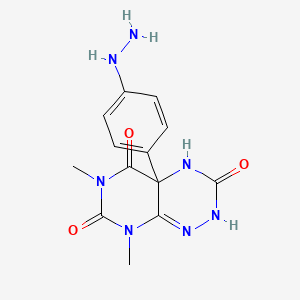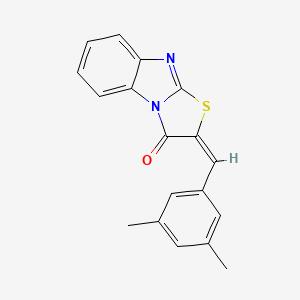
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the propanimine group via amination reactions.
- Functionalization with the 4-methoxyphenyl and alpha-phenyl groups through coupling reactions.
- Final conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学研究应用
3,8-Diazabicyclo(32
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds may include other bicyclic amines or derivatives with comparable functional groups. Examples might be:
- 3,8-Diazabicyclo(3.2.1)octane derivatives with different substituents.
- Compounds with similar bicyclic structures but varying functional groups.
Uniqueness
The uniqueness of 3,8-Diazabicyclo(3.2.1)octane-3-propanimine, N-((((4-methoxyphenyl)amino)carbonyl)oxy)-8-(1-oxopropyl)-alpha-phenyl-, monohydrochloride lies in its specific combination of functional groups and the resulting properties. This may include unique reactivity, binding affinity, or biological activity compared to similar compounds.
属性
CAS 编号 |
97669-74-4 |
|---|---|
分子式 |
C26H33ClN4O4 |
分子量 |
501.0 g/mol |
IUPAC 名称 |
[(E)-[3-phenyl-3-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)propylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C26H32N4O4.ClH/c1-3-25(31)30-21-11-12-22(30)18-29(17-21)24(19-7-5-4-6-8-19)15-16-27-34-26(32)28-20-9-13-23(33-2)14-10-20;/h4-10,13-14,16,21-22,24H,3,11-12,15,17-18H2,1-2H3,(H,28,32);1H/b27-16+; |
InChI 键 |
JPTRDBUAJCAOBA-JTCQIRNMSA-N |
手性 SMILES |
CCC(=O)N1C2CCC1CN(C2)C(C/C=N/OC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
规范 SMILES |
CCC(=O)N1C2CCC1CN(C2)C(CC=NOC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


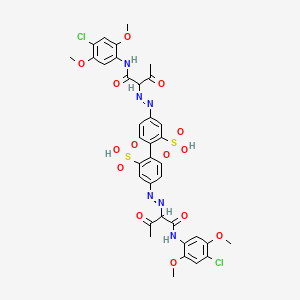
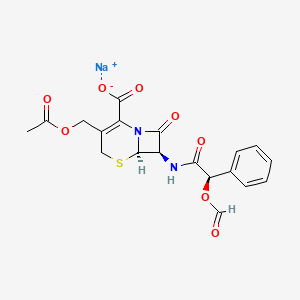


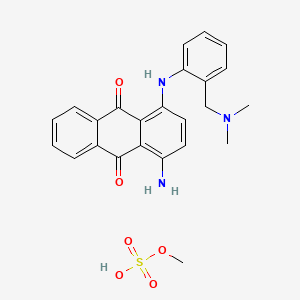
![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)

